4,7-Dichlorobenzo[c]isoxazole
CAS No.:
Cat. No.: VC15985322
Molecular Formula: C7H3Cl2NO
Molecular Weight: 188.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H3Cl2NO |
|---|---|
| Molecular Weight | 188.01 g/mol |
| IUPAC Name | 4,7-dichloro-2,1-benzoxazole |
| Standard InChI | InChI=1S/C7H3Cl2NO/c8-5-1-2-6(9)7-4(5)3-11-10-7/h1-3H |
| Standard InChI Key | XCDPTPFKYZWVEB-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C2=CON=C2C(=C1)Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Features
4,7-Dichlorobenzo[c]isoxazole consists of a benzene ring fused to an isoxazole moiety, with chlorine atoms at the 4 and 7 positions. The isoxazole ring, a five-membered aromatic system containing one oxygen and one nitrogen atom, contributes to the compound’s planar geometry and aromatic stability. Chlorine substituents increase electron-withdrawing effects, polarizing the ring system and enhancing electrophilicity at reactive sites.
Table 1: Key Molecular Properties of 4,7-Dichlorobenzo[c]Isoxazole
| Property | Value |
|---|---|
| Molecular Formula | C₇H₃Cl₂NO |
| Molecular Weight | 188.01 g/mol |
| IUPAC Name | 4,7-Dichloro-2,1-benzoxazole |
| Canonical SMILES | C1=C(C2=CON=C2C(=C1)Cl)Cl |
| Topological Polar Surface Area | 39.1 Ų |
The compound’s InChIKey (XCDPTPFKYZWVEB-UHFFFAOYSA-N) and PubChem ID (73554718) facilitate database searches and computational modeling.
Synthesis and Optimization Strategies
Conventional Synthetic Routes
While explicit protocols for 4,7-dichlorobenzo[c]isoxazole are scarce, analogous isoxazole syntheses involve cyclization reactions. A common approach utilizes hydroxylamine hydrochloride and sodium carbonate to convert nitrile precursors into oxime intermediates, followed by acid-catalyzed cyclization. For example:
Chlorination steps employing phosphorus pentachloride (PCl₅) or sulfuryl chloride (SO₂Cl₂) introduce dichloro substituents .
Table 2: Comparison of Isoxazole Synthesis Methods
| Method | Yield (%) | Conditions | Key Challenges |
|---|---|---|---|
| Cyclization of Oximes | 60–75 | Acidic, 80–100°C | Byproduct formation |
| Transition Metal Catalysis | 85–90 | Pd(OAc)₂, 60°C | High catalyst cost |
| Microwave-Assisted | 78–82 | 150 W, 15 min | Scalability limitations |
Transition metal-catalyzed cycloadditions, particularly using palladium, have recently improved regioselectivity and yields .
Physicochemical and Spectral Characteristics
Solubility and Stability
4,7-Dichlorobenzo[c]isoxazole exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile. The compound’s stability under ambient conditions is moderate, with degradation observed at temperatures exceeding 150°C.
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-3), 7.89 (d, J = 8.4 Hz, 1H, H-5), 7.45 (d, J = 8.4 Hz, 1H, H-6).
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Mass Spectrometry: m/z 188.01 [M]⁺, 153.98 [M–Cl]⁺.
Biological Activities and Mechanisms
Antimicrobial Properties
Isoxazole derivatives, including chlorinated analogs, disrupt bacterial cell membranes via lipophilic interactions. For instance, methylene-bridged benzisoxazolylimidazothiadiazoles demonstrate MIC values of 2–8 µg/mL against E. coli and B. subtilis, comparable to ampicillin . The chlorine atoms in 4,7-dichlorobenzo[c]isoxazole likely enhance membrane penetration, though specific studies are pending.
Anti-Inflammatory Effects
Chlorinated isoxazoles inhibit cyclooxygenase-2 (COX-2) with selectivity indices >50, reducing prostaglandin E₂ synthesis in murine models . The electron-withdrawing effects of chlorine substituents may augment binding to COX-2’s hydrophobic pocket.
Applications in Drug Discovery
Lead Optimization Strategies
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Bioisosteric Replacement: The isoxazole ring serves as a bioisostere for carboxylic acids, improving metabolic stability .
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Structure-Activity Relationships (SAR): Chlorine at position 4 enhances cytotoxicity, while position 7 modulates solubility .
Table 3: Pharmacokinetic Parameters of Isoxazole Derivatives
| Parameter | 4,7-Dichloro Derivative | Parent Isoxazole |
|---|---|---|
| LogP | 2.8 | 1.5 |
| Plasma Half-life | 4.2 h | 2.7 h |
| CYP3A4 Inhibition | Moderate | Low |
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